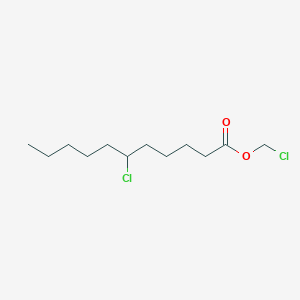
Chloromethyl 6-chloroundecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloromethyl 6-chloroundecanoate is an organic compound with the molecular formula C₁₂H₂₂Cl₂O₂. It is a chlorinated ester, specifically the chloromethyl ester of 6-chloroundecanoic acid. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Chloromethyl 6-chloroundecanoate can be synthesized through the esterification of 6-chloroundecanoic acid with chloromethyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Chloromethyl 6-chloroundecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 6-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under controlled conditions.
Major Products
Substitution: Products include various substituted derivatives depending on the nucleophile used.
Hydrolysis: The primary products are 6-chloroundecanoic acid and chloromethyl alcohol.
Oxidation: Oxidized products such as carboxylic acids or aldehydes.
Scientific Research Applications
Chloromethyl 6-chloroundecanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for labeling or tracking purposes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable esters with various pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of chloromethyl 6-chloroundecanoate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis and oxidation. The chloromethyl group is particularly reactive, allowing for the formation of various derivatives through substitution reactions. The ester bond is susceptible to hydrolysis, leading to the release of 6-chloroundecanoic acid and chloromethyl alcohol, which can further participate in other chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl 6-chlorooctanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 6-chlorododecanoate: Similar structure but with a longer carbon chain.
Chloromethyl 6-chlorononanoate: Another similar compound with a different carbon chain length.
Uniqueness
Chloromethyl 6-chloroundecanoate is unique due to its specific carbon chain length, which imparts distinct physical and chemical properties. Its reactivity and stability make it a valuable compound for various applications in research and industry.
Properties
CAS No. |
80418-92-4 |
|---|---|
Molecular Formula |
C12H22Cl2O2 |
Molecular Weight |
269.20 g/mol |
IUPAC Name |
chloromethyl 6-chloroundecanoate |
InChI |
InChI=1S/C12H22Cl2O2/c1-2-3-4-7-11(14)8-5-6-9-12(15)16-10-13/h11H,2-10H2,1H3 |
InChI Key |
NHURGYSRXYAHKJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCCC(=O)OCCl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















